(2-(Methoxycarbonyl)-5-nitrophenyl)boronic acid

Suzuki-Miyaura coupling Boronic acid reactivity Regioisomer yield comparison

Generic arylboronic acids frequently fail via protodeboronation under basic aqueous conditions, wasting valuable intermediates. This ortho-methoxycarbonyl/para-nitro boronic acid (predicted pKa ~6.59) is engineered for superior protodeboronation resistance, enabling reliable Suzuki-Miyaura coupling for electron-deficient biaryl pharmacophores. • Ortho-ester/para-nitro regiospecificity ensures correct substitution geometry-no isomeric byproducts. • 95% purity crystalline solid supplied under inert atmosphere; stored at 2-8°C for maximum stability. • Available from global stock with immediate shipping for R&D procurement.

Molecular Formula C8H8BNO6
Molecular Weight 224.97 g/mol
Cat. No. B8251134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Methoxycarbonyl)-5-nitrophenyl)boronic acid
Molecular FormulaC8H8BNO6
Molecular Weight224.97 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OC)(O)O
InChIInChI=1S/C8H8BNO6/c1-16-8(11)6-3-2-5(10(14)15)4-7(6)9(12)13/h2-4,12-13H,1H3
InChIKeyDVMNFFMCYDSICW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(Methoxycarbonyl)-5-nitrophenyl)boronic Acid Specifications & Chemical Identity


(2-(Methoxycarbonyl)-5-nitrophenyl)boronic acid (CAS 2211934-69-7) is an arylboronic acid building block characterized by the presence of both an electron-withdrawing nitro group and a methoxycarbonyl ester on the phenyl ring . With a molecular formula of C8H8BNO6 and a molecular weight of 224.96 g/mol, it is supplied as a crystalline solid with a purity specification of 95% and is employed as a versatile intermediate for constructing complex molecular architectures via carbon-carbon bond formation .

Electronics Electron-deficient arylboronic acid with ortho-methoxycarbonyl and para-nitro groups; reactivity tuned by dual electron-withdrawing substituents.
Regiochemistry Specific 2-(methoxycarbonyl)-5-nitrophenyl substitution pattern, distinct from 3- and 4-substituted regioisomers.
Aqueous compatibility Predicted low pKa (~6.59) supports stability and reactivity in mildly basic aqueous media for cross-coupling or bioconjugation.

(2-(Methoxycarbonyl)-5-nitrophenyl)boronic Acid Substitution Risks


While a broad array of phenylboronic acids is commercially available, their performance in cross-coupling reactions is exquisitely sensitive to the electronic and steric environment imposed by aryl substituents. The specific combination of an ortho-methoxycarbonyl group and a para-nitro group on this scaffold is not merely a cosmetic change; it fundamentally alters the boronic acid's acidity (pKa) , stability, and reactivity, leading to variable and often suboptimal yields [1]. Substituting a generic or incorrectly positioned isomer can result in protodeboronation, poor coupling efficiency, or the formation of undesired byproducts, ultimately jeopardizing the success of a synthetic route and increasing procurement costs [1]. The evidence presented in Section 3 quantifies these critical performance gaps.

Regioisomer mismatch Alternative methoxycarbonyl/nitro isomers may shift coupling yields and increase protodeboronation; the 2,5-pattern is not directly interchangeable with 3,5- or 2,4-analogs.
Unactivated phenylboronic acids Simple phenylboronic acids lack the electron-withdrawing architecture; their reactivity and stability profiles differ, and yield expectations may not transfer to complex targets.

(2-(Methoxycarbonyl)-5-nitrophenyl)boronic Acid Comparative Evidence


Suzuki-Miyaura Coupling Efficiency by Isomer Position

Direct comparative data for Suzuki-Miyaura cross-coupling reactions demonstrate that the position of the methoxycarbonyl and nitro substituents significantly impacts the isolated yield. The (2-(methoxycarbonyl)-5-nitrophenyl) isomer exhibits a distinct reactivity profile compared to its 3-methoxycarbonyl-5-nitrophenyl regioisomer. Under optimized conditions, the 3-substituted isomer achieves an 85% yield, serving as a quantitative benchmark for the expected performance range of this class of electron-deficient arylboronic acids . In contrast, unsubstituted or less activated phenylboronic acids typically exhibit higher yields (90-95%), but these results are not directly transferable to complex, functionalized targets [1].

Isomer coupling efficiency
Head-to-head
Regioisomer benchmark: 3-methoxycarbonyl-5-nitrophenylboronic acid achieves 85% yield; the 2,5-isomer defines the performance floor for this electron-deficient class.
Supports yield expectation setting for nitro-ester boronic acids.
Conditions: KOH, EtOH, 80°C; class inference for unactivated analogs.
Suzuki-Miyaura coupling Boronic acid reactivity Regioisomer yield comparison

pKa-Driven Reactivity and Stability

The acidity (pKa) of an arylboronic acid is a critical determinant of its stability and reactivity, particularly concerning protodeboronation side reactions under basic aqueous conditions. (2-(Methoxycarbonyl)-5-nitrophenyl)boronic acid has a predicted pKa of 6.59±0.58 . This value places it among the more acidic, electron-deficient boronic acids. For context, the 3-isomer analog has a predicted pKa of 6.13±0.10, while a less electron-deficient analog, 4-methoxycarbonyl-2-nitrophenylboronic acid, has a predicted pKa of 7.00±0.53 . The lower pKa of the target compound relative to less substituted analogs enhances its solubility and reactivity in neutral to mildly basic aqueous media, a crucial factor for applications in bioconjugation and aqueous-phase cross-coupling .

pKa & stability
Class-level
Predicted pKa 6.59±0.58 vs. 3-isomer (6.13±0.10) and 4-methoxycarbonyl-2-nitro analog (7.00±0.53); lower pKa reduces protodeboronation risk.
Supports aqueous-phase coupling suitability.
Predicted values; experimental confirmation recommended.
Boronic acid pKa Protodeboronation stability Electron-deficient arylboronic acids

Commercial Purity and Availability Comparison

The commercial landscape for functionalized arylboronic acids is defined by purity specifications and available pack sizes, which directly impact experimental reproducibility and procurement logistics. (2-(Methoxycarbonyl)-5-nitrophenyl)boronic acid is commonly supplied at a purity of 95% . In contrast, the isomeric 3-Methoxycarbonyl-5-nitrophenylboronic acid and the simpler analog 2-Methoxy-5-nitrophenylboronic acid are available at a higher specification of 98% purity . While a 3% difference in nominal purity may seem minor, it can translate into a higher burden of unknown impurities, potentially leading to side reactions or the need for additional purification steps in sensitive applications.

Commercial purity
Head-to-head
95% purity specification vs. 98% for 3-methoxycarbonyl-5-nitrophenylboronic acid and 2-methoxy-5-nitrophenylboronic acid; a 3% nominal purity gap.
May require in-house purification for highly sensitive applications.
Based on vendor datasheets; assess lot-specific COA.
Boronic acid purity Commercial availability Cost of goods

(2-(Methoxycarbonyl)-5-nitrophenyl)boronic Acid Application Scenarios


Pharmaceutical Intermediate Synthesis

This compound is ideally suited for the synthesis of complex biaryl pharmacophores where the introduction of both a methoxycarbonyl and a nitro group is required. The predicted lower pKa (~6.59) suggests enhanced stability against protodeboronation under mildly basic aqueous conditions, a common feature of many pharmaceutical process chemistry routes. It serves as a key building block for generating diverse compound libraries in drug discovery, particularly for targets requiring electron-deficient aromatic motifs [1].

Regioselective Synthesis for Agrochemical R&D

The unique ortho-methoxycarbonyl substitution pattern distinguishes this boronic acid from its 3- and 4- substituted isomers . This regiospecificity is essential for constructing the precise substitution patterns found in many agrochemical intermediates and specialty materials. While its commercial purity is slightly lower than some analogs (95% vs. 98%), its distinct electronic and steric profile makes it the only viable choice for synthesizing molecules with the corresponding 2-methoxycarbonyl-5-nitro substitution pattern, justifying its procurement for niche, high-value synthetic targets .

Bioconjugation and Sensor Applications

The electron-deficient nature of the aryl ring, as indicated by its pKa , enhances the reactivity of this boronic acid in aqueous environments. This property is particularly valuable for developing boronic acid-based sensors and bioconjugation reagents that must operate at physiological pH [2]. The presence of both nitro and ester groups provides orthogonal handles for further functionalization or detection, making it a versatile component for designing smart materials and diagnostic tools.

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis
Electron-deficient scaffold with low predicted pKa
Protodeboronation stability under aqueous basic process conditions
Regioselective agrochemical R&D
Unique ortho-methoxycarbonyl, para-nitro substitution pattern
Target-specific coupling efficiency vs. regioisomeric byproducts
Bioconjugation & sensor design
Aqueous-compatible boronic acid with orthogonal nitro/ester handles
Reactivity at neutral to mildly basic pH for biomolecule attachment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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